3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide
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Overview
Description
3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide is a synthetic organic compound with the molecular formula C14H13BrN2O3 It is characterized by the presence of a bromine atom, a cyclopropyl group, and a methyl group attached to a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by the introduction of the cyclopropyl and methyl groups through nucleophilic substitution reactions. The final step involves the formation of the dicarboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N5-cyclopropylbenzofuran-5,7-dicarboxamide
- N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide
- 3-Bromo-N7-methylbenzofuran-5,7-dicarboxamide
Uniqueness
3-Bromo-N5-cyclopropyl-N7-methylbenzofuran-5,7-dicarboxamide is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C14H13BrN2O3 |
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Molecular Weight |
337.17 g/mol |
IUPAC Name |
3-bromo-5-N-cyclopropyl-7-N-methyl-1-benzofuran-5,7-dicarboxamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-16-14(19)10-5-7(13(18)17-8-2-3-8)4-9-11(15)6-20-12(9)10/h4-6,8H,2-3H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
ZMJIBJVMJWBQGR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC2=C1OC=C2Br)C(=O)NC3CC3 |
Origin of Product |
United States |
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